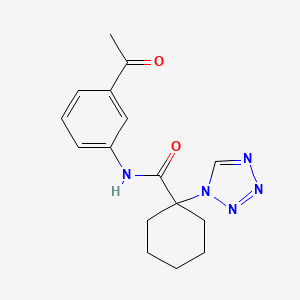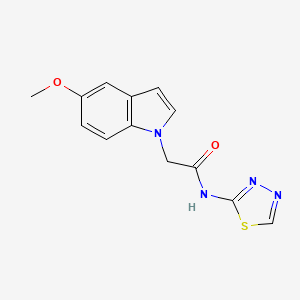
5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione, also known as HTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. It belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. One of the main targets is the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activation of NF-κB, thereby reducing inflammation and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. It also has the potential to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione. One area of interest is the optimization of its chemical structure to improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, the development of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione-based nanoparticles for targeted drug delivery is a promising approach for the treatment of cancer.
Synthesemethoden
The synthesis of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-hydroxybenzaldehyde and 4-hydroxythiophenol in the presence of a catalyst such as piperidine. The resulting product is then subjected to a reaction with 2,4-thiazolidinedione to yield 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione. This synthesis method has been reported in several research articles and is considered to be a reliable and efficient method for the preparation of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic effects of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione have been investigated in several scientific studies. One of the main areas of research is its anti-cancer activity. 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, which is a process of programmed cell death. 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
In addition to its anti-cancer activity, 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has also been investigated for its anti-inflammatory and anti-diabetic properties. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has the potential to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Eigenschaften
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S/c18-12-5-1-10(2-6-12)9-14-15(20)17(16(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-19H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWSANHYZXPKCR-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B6072806.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6072812.png)
![N-(4-ethoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6072825.png)
![1-{2-[(4-acetyl-1-piperazinyl)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6072831.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-N'-(2-fluorophenyl)urea](/img/structure/B6072834.png)
![4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid](/img/structure/B6072835.png)

![5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6072855.png)
![7-(4-fluorobenzyl)-2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6072858.png)

![{1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6072885.png)
![2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
![1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)
